N-phenylhydroxylamines
N-Phenylhydroxylamines are a class of organic compounds featuring an aromatic phenyl group attached to a hydroxylamine functional group. These compounds play significant roles in various applications due to their unique chemical properties. Structurally, they consist of a benzene ring linked directly to the amino group (NH2) with a hydroxyl group (-OH), which can undergo multiple reactions such as substitution and addition reactions.
These derivatives are widely used in organic synthesis, pharmaceuticals, and as intermediates for the preparation of other functionalized compounds. Their ability to act as nucleophiles or bases makes them valuable reagents in organic chemistry. Additionally, they find applications in dye synthesis, pesticide development, and in the formulation of corrosion inhibitors due to their acidic nature.
The versatility of N-phenylhydroxylamines allows for tailoring their properties through modification of substituents on the phenyl group, leading to a diverse range of products with specific functionalities. Their reactivity towards various functional groups makes them indispensable tools in the synthesis of complex molecules and materials.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
Benzenamine,N-hydroxy-2,6-dimethyl- | 3096-63-7 | C8H11NO |
![]() |
Benzenamine,2-chloro-N-hydroxy-4-methyl- | 146019-40-1 | C7H8NOCl |
![]() |
1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- | 682746-13-0 | C14H17NO4 |
![]() |
Benzenamine,2-chloro-N-hydroxy- | 10468-16-3 | C6H6CLNO |
![]() |
5-Chloro-2-hydroxylaminotoluene | 71259-54-6 | C7H8CLNO |
![]() |
Benzenamine,N-hydroxy-3-methyl- | 620-25-7 | C7H9NO |
![]() |
N-(o-Tolyl)hydroxylamine | 611-22-3 | C7H9NO |
![]() |
N-Hydroxy-chloramphenicol | 67058-46-2 | C11H14Cl2N2O4 |
![]() |
N-(p-Fluorophenyl)-hydroxylamine | 406-00-8 | C6H6NOF |
![]() |
p-Benzoquinonedioxime | 105-11-3 | C6H6N2O2 |
Related Literature
-
Benjamin Saute,Radha Narayanan Analyst, 2011,136, 527-532
-
Pralok K. Samanta New J. Chem., 2013,37, 3640-3646
-
3. Quantum dots derived from two-dimensional materials and their applications for catalysis and energyXuewan Wang,Gengzhi Sun,Nan Li,Peng Chen Chem. Soc. Rev., 2016,45, 2239-2262
-
Huan Wang,Li He,Guo-Jiao Sui,Jia-Xing Lu RSC Adv., 2015,5, 42663-42665
-
Swetha S. M. Bhat,Ashfia Huq,Diptikanta Swain,Chandrabhas Narayana,Nalini G. Sundaram Phys. Chem. Chem. Phys., 2014,16, 18772-18780
-
Xuanlan Luo,Jinhai Yuan,Junhong Liu,Haikun Hu,Ziyi Yang,Xiaopeng Hou,Qi Sun,Di Xu New J. Chem., 2023,47, 21944-21959
-
7. Peptide-based biomaterials. Linking l-tyrosine and poly l-tyrosine to graphene oxide nanoribbons†J. M. González-Domínguez,F. A. Gutiérrez,J. Hernández-Ferrer,A. Ansón-Casaos,M. D. Rubianes,G. Rivas,M. T. Martínez J. Mater. Chem. B, 2015,3, 3870-3884
-
Yongliang Liao,Shenmin Zhu,Zhixin Chen,Xianghong Lou,Di Zhang Phys. Chem. Chem. Phys., 2015,17, 27826-27832
-
Sheng Lin,Bingyong He,Chao Yang,Chung-Hang Leung Chem. Commun., 2015,51, 16033-16036
-
Jennifer Rodon-Fores,Michaela A. Würbser,Benedikt Rieß,Alexander M. Bergmann,Job Boekhoven Chem. Sci., 2022,13, 11411-11421
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5